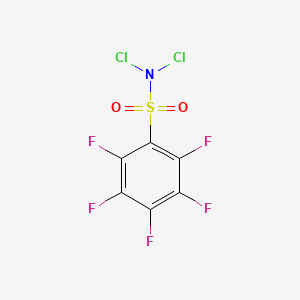
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is a chemical compound characterized by the presence of dichloro and pentafluorobenzene groups attached to a sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide typically involves the chlorination of 2,3,4,5,6-pentafluorobenzenesulfonamide. The reaction is carried out under controlled conditions using chlorine gas in the presence of a suitable solvent such as dichloromethane. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted sulfonamides.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
Hydrolysis: The major product is the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide involves the interaction of the dichloro and pentafluorobenzene groups with molecular targets. These interactions can disrupt cellular processes, leading to antimicrobial effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentafluorobenzenesulfonamide: Lacks the dichloro groups, resulting in different chemical properties and reactivity.
N,N-Dichlorobenzenesulfonamide: Lacks the pentafluorobenzene group, leading to different applications and reactivity.
Pentafluorobenzenesulfonyl Chloride: Used as a derivatizing reagent in analytical chemistry.
Uniqueness
N,N-Dichloro-2,3,4,5,6-pentafluorobenzene-1-sulfonamide is unique due to the presence of both dichloro and pentafluorobenzene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
73750-49-9 |
|---|---|
Molekularformel |
C6Cl2F5NO2S |
Molekulargewicht |
316.03 g/mol |
IUPAC-Name |
N,N-dichloro-2,3,4,5,6-pentafluorobenzenesulfonamide |
InChI |
InChI=1S/C6Cl2F5NO2S/c7-14(8)17(15,16)6-4(12)2(10)1(9)3(11)5(6)13 |
InChI-Schlüssel |
BBYSYWNNLWQEDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N(Cl)Cl)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


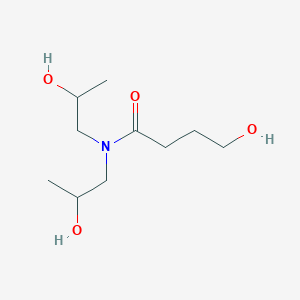
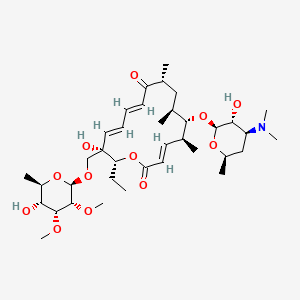
![2-[bis(2-hydroxyethyl)amino]ethanol;2-ethylhexyl dihydrogen phosphate](/img/structure/B14465701.png)
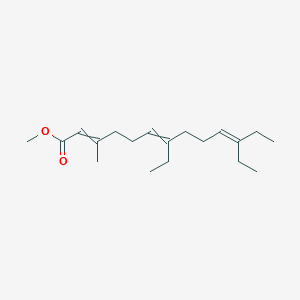
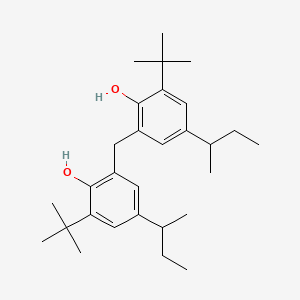
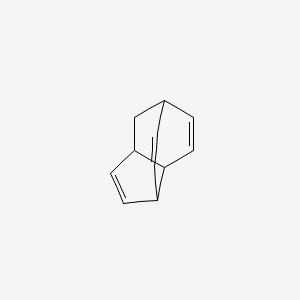
![Diethyl [1-(ethylamino)-1-oxopropan-2-yl]phosphonate](/img/structure/B14465733.png)
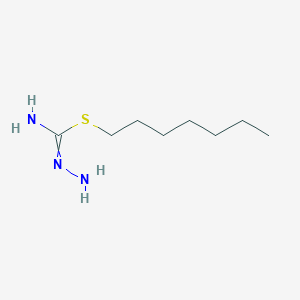

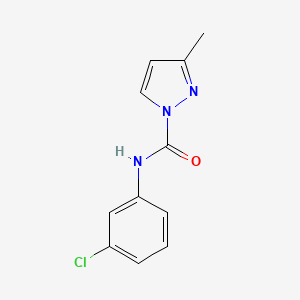


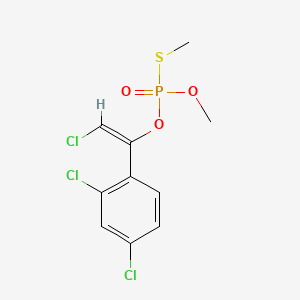
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)
